[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
Description
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride is a bicyclic amine derivative characterized by a 2-oxabicyclo[2.1.1]hexane core substituted with a methoxymethyl group at position 4 and an aminomethyl group at position 1, forming a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.68 g/mol . The methoxymethyl group introduces both steric bulk and polarizability, influencing solubility and reactivity. This compound is primarily used in pharmaceutical research and development, particularly as a building block for synthesizing heterocyclic drug candidates .
Properties
IUPAC Name |
[4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-5-7-2-8(3-7,4-9)11-6-7;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPLBWTUIOAAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxabicyclohexane ring.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a substitution reaction, often using methoxymethyl chloride as the reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the 2-oxabicyclo[2.1.1]hexane scaffold but differing in substituents, physicochemical properties, and applications:
Key Structural and Functional Insights:
- Substituent Effects :
- Methoxymethyl (target compound): Balances polarity and steric bulk, enabling solubility in both aqueous and organic phases .
- Fluoromethyl/Trifluoromethyl : Enhance metabolic stability and membrane permeability but may introduce synthetic challenges due to fluorine’s reactivity .
- Methyl : Simplifies synthesis but reduces polarity, limiting aqueous solubility .
- Reactivity : Methoxymethyl derivatives exhibit equilibrium dynamics in basic conditions (e.g., reversible oxazolidine formation), unlike fluorinated analogs, which are more inert .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
